Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
Overview
Description
“Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine” is a quasi-orthogonally-protected Lys derivative . It is a white to off-white powder and is used as a biochemical reagent .
Synthesis Analysis
The synthesis of this compound involves the reaction of the LAA moiety with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . The N-Dde group is stable to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine has led to its successful incorporation into many solid-phase methodologies .Molecular Structure Analysis
The molecular formula of this compound is C31H36N2O6 . Its molecular weight is 532.637 g/mol . The IUPAC name is (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis
The Fmoc group can be removed selectively by treatment with piperidine; the Dde group is cleaved with 2% hydrazine in DMF . The conjugation of a drug with one or more lipoamino acids (LAAs; 2-aminoalkanoic acids; e.g. 3) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . Its molecular weight is 532.637 g/mol . The water content is less than 1% as determined by Karl Fischer Titration .Scientific Research Applications
L-Carnitine and Metabolic Functions
L-carnitine is an endogenous molecule involved in fatty acid metabolism, biosynthesized within the human body. It plays a crucial role in transporting fatty acids into the mitochondrial matrix, allowing cells to break down fat and generate energy from stored fat reserves. L-carnitine and its esters have been proposed as treatments for various conditions due to their ability to reduce oxidative stress. Continued research is necessary to fully understand its therapeutic potential (Pękala et al., 2011).
Environmental and Toxicological Considerations
Studies on environmental chemicals such as phthalates and bisphenol A have highlighted the importance of understanding the toxicological and environmental impact of chemical compounds. For example, research into the aquatic hazard assessment of bisphenol A indicates that it is unlikely to cause adverse effects on aquatic populations or ecosystems at typical surface water concentrations, underscoring the need for comprehensive environmental risk assessments for chemicals (Staples et al., 2002).
Safety Concerns and Permeation Enhancers
The safety of intestinal permeation enhancers, key components in oral peptide formulations, has been reviewed, emphasizing the complex mechanisms of action and the potential for reversible membrane perturbation without significant evidence of pathogen co-absorption. This highlights the importance of evaluating the safety profile of chemical compounds used in medical applications (McCartney et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-5-9-27-18(26)20-8-6-7-13(17(24)25)21-12(2)16-14(22)10-19(3,4)11-15(16)23/h5,13,22H,1,6-11H2,2-4H3,(H,20,26)(H,24,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKPVWVZQMJXKL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115894 | |
Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423017-98-4 | |
Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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